molecular formula C16H24N2O2 B5567796 5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole

5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole

Cat. No. B5567796
M. Wt: 276.37 g/mol
InChI Key: LDJVKKIKYAZXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole, also known as BCTC, is a synthetic compound that has been widely studied for its potential use as a pharmaceutical drug. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain perception and inflammation.

Scientific Research Applications

Multicomponent Synthesis Techniques

One study describes a novel multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-one, starting from simple inputs, including a method that involves the reaction with alpha,beta-unsaturated acyl chloride leading to new scaffold-generating reactions. This demonstrates the utility of pyrrole derivatives in synthesizing complex heterocyclic structures, potentially relevant to the chemical family of interest (Janvier et al., 2002).

Coordination Chemistry and Ligand Synthesis

Research into the synthesis and coordination chemistry of bisoxazine ligands, derived from pyrrole, has been conducted to explore their applications in creating complex metal-organic structures. This study underscores the significance of pyrrole derivatives in developing ligands for coordination chemistry, which could be analogous to applications for the specified chemical (Mazet & Gade, 2003).

Antimicrobial Activity

Compounds derived from isoxazole, such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential for compounds within this chemical space, including the specified compound, to possess biological activities that could be harnessed for antimicrobial purposes (Bayrak et al., 2009).

Corrosion Inhibition

The use of pyrrolo[1,2-b][1,2]oxazole derivatives as corrosion inhibitors for mild steel in acidic conditions has been investigated. This research highlights the application of pyrrole and isoxazole derivatives in materials science, specifically in protecting metals from corrosion (Moretti, Guidi, & Fabris, 2013).

Drug Discovery and Biological Activity

Studies on pyrrole-oxindole derivatives as progesterone receptor modulators indicate the pharmaceutical significance of pyrrole derivatives. These findings suggest that structurally related compounds, such as the one of interest, could have potential applications in medicinal chemistry and drug development (Fensome et al., 2008).

Mechanism of Action

The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target. Many pyrrole-containing drugs are known to have diverse biological properties, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For example, N-Boc-2,5-dihydro-1H-pyrrole is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The future directions for research on pyrrole-containing compounds are vast due to their diverse biological activities and potential for drug development . Researchers are continually working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

(2-butyl-2,5-dihydropyrrol-1-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-5-7-14-8-6-9-18(14)16(19)15-11-13(17-20-15)10-12(2)3/h6,8,11-12,14H,4-5,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJVKKIKYAZXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C=CCN1C(=O)C2=CC(=NO2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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